molecular formula C12H14F3N3O2S B10760218 2-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one

2-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one

Cat. No.: B10760218
M. Wt: 321.32 g/mol
InChI Key: UDBHGUOSOKOIAX-UHFFFAOYSA-N
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Description

2-{[2-Oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6-(trifluoromethyl)-4(1H)-pyrimidinone is a small organic molecule belonging to the class of n-acylpiperidines . This compound is characterized by a pyrimidinone core substituted with a trifluoromethyl group and a piperidinyl-ethyl-sulfanyl moiety.

Preparation Methods

The synthesis of 2-{[2-Oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6-(trifluoromethyl)-4(1H)-pyrimidinone typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-{[2-Oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6-(trifluoromethyl)-4(1H)-pyrimidinone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[2-Oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6-(trifluoromethyl)-4(1H)-pyrimidinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[2-Oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6-(trifluoromethyl)-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-{[2-Oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6-(trifluoromethyl)-4(1H)-pyrimidinone can be compared with other similar compounds, such as:

The uniqueness of 2-{[2-Oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6-(trifluoromethyl)-4(1H)-pyrimidinone lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H14F3N3O2S

Molecular Weight

321.32 g/mol

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H14F3N3O2S/c13-12(14,15)8-6-9(19)17-11(16-8)21-7-10(20)18-4-2-1-3-5-18/h6H,1-5,7H2,(H,16,17,19)

InChI Key

UDBHGUOSOKOIAX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F

Origin of Product

United States

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